Oxyphencyclimine

Vue d'ensemble

Description

Oxyphencyclimine est un agent anticholinergique synthétique principalement utilisé pour traiter la maladie ulcéreuse peptique et les spasmes gastro-intestinaux. Il fonctionne comme un antagoniste des récepteurs muscariniques, présentant des propriétés antispasmodiques et antimotilité .

Applications De Recherche Scientifique

Oxyphencyclimine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of anticholinergic agents.

Biology: Studied for its effects on muscarinic receptors and smooth muscle spasticity.

Medicine: Used in the treatment of peptic ulcer disease and gastrointestinal disorders.

Industry: Utilized in the development of new antispasmodic drugs

Mécanisme D'action

Target of Action

Oxyphencyclimine primarily targets the muscarinic acetylcholine receptors . It may block all three types of muscarinic receptors including M-1 receptors in the CNS and ganglia, M-2 receptors in the heart (vagus), and M-3 receptors at the parasympathetic NEJ system .

Mode of Action

This compound is an antimuscarinic, anticholinergic drug . It binds to the muscarinic acetylcholine receptor, thereby blocking the action of acetylcholine . This antagonistic action on acetylcholine leads to a reduction in the secretion of gastric acids in the stomach .

Biochemical Pathways

The muscarinic acetylcholine receptors mediate various cellular responses, including the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels through the action of G proteins . By blocking these receptors, this compound disrupts these pathways, leading to its therapeutic effects .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion in the stomach . This makes it effective in the treatment of peptic ulcer disease and the relief of smooth muscle spasms in gastrointestinal disorders .

Analyse Biochimique

Biochemical Properties

Oxyphencyclimine is an antimuscarinic, anticholinergic drug . It binds the muscarinic acetylcholine receptor . It may block all three types of muscarinic receptors including M-1 receptors in the CNS and ganglia, M-2 receptors in the heart (vagus) and M-3 receptors at the parasympathetic NEJ system .

Cellular Effects

The muscarinic acetylcholine receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins . This compound inhibits vagally mediated reflexes by antagonizing the action of acetylcholine . This in turn reduces the secretion of gastric acids in the stomach .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the muscarinic acetylcholine receptor . It may block all three types of muscarinic receptors including M-1 receptors in the CNS and ganglia, M-2 receptors in the heart (vagus) and M-3 receptors at the parasympathetic NEJ system .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l'oxyphencyclimine implique plusieurs étapes :

Réaction du Chloroacétonitrile avec le Méthanol et le Chlorure d'Hydrogène : Cette étape conduit à la formation de l'iminoéther correspondant par la réaction de Pinner.

Condensation avec la 3-Méthylaminopropylamine : Cette étape entraîne la formation d'une tétrahydropyrimidine.

Déplacement de l'Halogène avec le Sel de Sodium : Cette dernière étape fournit l'this compound.

Méthodes de Production Industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires mais à plus grande échelle, en veillant à ce que les conditions de réaction soient optimisées pour un rendement et une pureté maximaux.

Analyse Des Réactions Chimiques

Types de Réactions : L'oxyphencyclimine subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et Conditions Courants :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactifs courants comprennent l'hydrure d'aluminium et de lithium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'this compound avec des groupes fonctionnels supplémentaires contenant de l'oxygène .

4. Applications de la Recherche Scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans des études sur les agents anticholinergiques.

Biologie : Étudié pour ses effets sur les récepteurs muscariniques et la spasticité des muscles lisses.

Médecine : Utilisé dans le traitement de la maladie ulcéreuse peptique et des troubles gastro-intestinaux.

Industrie : Utilisé dans le développement de nouveaux médicaments antispasmodiques

5. Mécanisme d'Action

This compound exerce ses effets en se liant aux récepteurs muscariniques de l'acétylcholine. Il peut bloquer les trois types de récepteurs muscariniques, y compris les récepteurs M-1 dans le système nerveux central et les ganglions, les récepteurs M-2 dans le cœur et les récepteurs M-3 au niveau du système de jonction neuro-effectrice parasympathique. En antagonisant l'action de l'acétylcholine, l'this compound inhibe les réflexes médiés par le vague, réduisant la sécrétion d'acides gastriques dans l'estomac .

Composés Similaires :

Atropine : Un autre agent anticholinergique utilisé pour traiter diverses affections, y compris la bradycardie et l'empoisonnement aux organophosphorés.

Scopolamine : Utilisée pour traiter le mal des transports et les nausées et vomissements postopératoires.

Hyoscyamine : Utilisée pour traiter divers troubles gastro-intestinaux.

Unicité de l'this compound : this compound est unique en termes d'affinité de liaison spécifique aux récepteurs muscariniques et de ses effets antispasmodiques et anti-sécrétoires prononcés sur le tractus gastro-intestinal. Cela le rend particulièrement efficace dans le traitement de la maladie ulcéreuse peptique et des spasmes gastro-intestinaux .

Comparaison Avec Des Composés Similaires

Atropine: Another anticholinergic agent used to treat various conditions, including bradycardia and organophosphate poisoning.

Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.

Hyoscyamine: Used to treat various gastrointestinal disorders.

Uniqueness of Oxyphencyclimine: this compound is unique in its specific binding affinity to muscarinic receptors and its pronounced antispasmodic and antisecretory effects on the gastrointestinal tract. This makes it particularly effective in treating peptic ulcer disease and gastrointestinal spasms .

Activité Biologique

Oxyphencyclimine, a synthetic anticholinergic agent, is primarily recognized for its biological activity as a muscarinic acetylcholine receptor (mAChR) antagonist. This compound has been extensively studied for its effects on the gastrointestinal system, particularly in the context of peptic ulcer disease and gastrointestinal spasms.

- Chemical Formula : CHNO

- Molecular Weight : 344.448 g/mol

- CAS Number : 125-53-1

This compound operates by binding to and blocking all three types of muscarinic receptors (M1, M2, and M3), which are involved in various physiological responses mediated by acetylcholine. By inhibiting these receptors, this compound effectively reduces gastric acid secretion and alleviates gastrointestinal spasms .

Antisecretory Activity

Research indicates that this compound exhibits significant antisecretory effects in experimental models. In studies involving Sprague-Dawley rats, administration of this compound at a dose of 10 mg/kg resulted in:

- Increased Pepsin Activity : Pepsin activity increased from 5.9% to 9.7% in gastric homogenates and from 9.0% to 18.4% in supernatants after treatment with this compound in reserpine-induced gastric ulcer models.

- Reduction in Ulceration Index : The rate of ulcers decreased from 93% to 38% in reserpine-induced models and from 100% to 60% in phenylbutazone-induced models .

These findings underscore the compound's potential utility in treating conditions characterized by excessive gastric acid secretion.

Clinical Trials and Case Studies

A notable therapeutic trial conducted on patients with peptic ulcers demonstrated promising results with this compound hydrochloride. The study involved:

- Patient Demographics : Included patients with duodenal ulcers, gastric ulcers, jejunal ulcers, and peptic esophagitis.

- Dosage : Patients received doses ranging from 10 mg to 20 mg daily.

- Outcomes :

The trial highlighted that while many patients experienced relief from symptoms, this was not always accompanied by radiological evidence of healing.

Comparative Efficacy

In comparative studies against other anticholinergic agents, this compound has shown superior efficacy in reducing gastric secretion during meal-induced stimulation. For instance, it outperformed propantheline in clinical settings where gastric secretion was measured under controlled conditions .

Summary of Findings

Propriétés

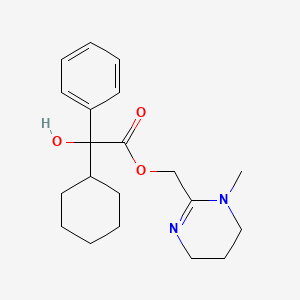

IUPAC Name |

(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3/c1-22-14-8-13-21-18(22)15-25-19(23)20(24,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2,4-5,9-10,17,24H,3,6-8,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDKAZCAISNGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-52-0 (mono-hydrochloride) | |

| Record name | Oxyphencyclimine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023410 | |

| Record name | Oxyphencyclimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxyphencyclimine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.67e-02 g/L | |

| Record name | Oxyphencyclimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxyphencyclimine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Oxyphencyclimine binds the muscarinic acetylcholine receptor. It may block all three types of muscarinic receptors including M-1 receptors in the CNS and ganglia, M-2 receptors in the heart (vagus) and M-3 receptors at the parasympathetic NEJ system. The muscarinic acetylcholine receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins. Oxphencyclimine inhibits vagally mediated reflexes by antagonizing the action of acetylcholine. This in turn reduces the secretion of gastric acids in the stomach. | |

| Record name | Oxyphencyclimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

125-53-1 | |

| Record name | Oxyphencyclimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyphencyclimine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyphencyclimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxyphencyclimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxyphencyclimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPHENCYCLIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V44H1O8XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxyphencyclimine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.